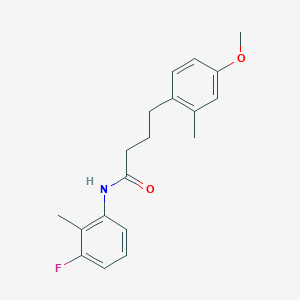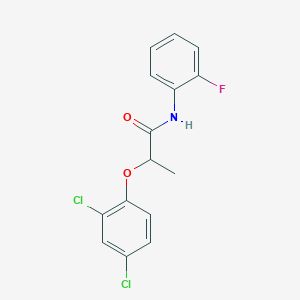![molecular formula C24H21N3O2 B306740 N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide, also known as ENMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in animal studies, making it a safe compound to work with. However, one limitation of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide. One area of interest is the development of new drugs based on N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide for the treatment of various diseases, including cancer and inflammation. Another area of research is the elucidation of the exact mechanism of action of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide, which could lead to the development of more potent and selective compounds. Finally, further studies are needed to evaluate the safety and efficacy of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide in animal models and clinical trials.
Synthesemethoden
The synthesis of N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide is a multi-step process that involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-methyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is isolated and purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-23-13-12-17-8-4-6-10-19(17)21(23)15-25-27-24(28)20-14-18-9-5-7-11-22(18)26-16(20)2/h4-15H,3H2,1-2H3,(H,27,28)/b25-15+ |
InChI-Schlüssel |
MQWAMYMXWJBAGV-MFKUBSTISA-N |
Isomerische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=CC=CC=C4N=C3C |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4N=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)





![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
